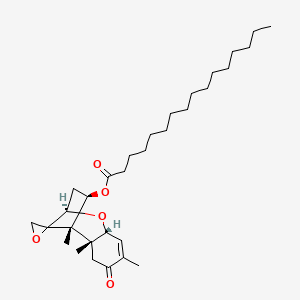

Trichothecolone palmitate

Description

Palmitate esters are fatty acid derivatives formed by esterification of palmitic acid with alcohols or other hydroxyl-containing molecules. These compounds exhibit diverse biological, industrial, and pharmaceutical properties, depending on their structural modifications and target systems.

Properties

CAS No. |

100667-47-8 |

|---|---|

Molecular Formula |

C31H50O5 |

Molecular Weight |

502.7 g/mol |

IUPAC Name |

[(1S,2R,7R,9R,11R)-1,2,5-trimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] hexadecanoate |

InChI |

InChI=1S/C31H50O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(33)36-26-20-27-31(22-34-31)30(26,4)29(3)21-24(32)23(2)19-25(29)35-27/h19,25-27H,5-18,20-22H2,1-4H3/t25-,26-,27-,29+,30-,31?/m1/s1 |

InChI Key |

ALAKXPPBGLXDKP-WDBJJVJHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1C[C@@H]2C3([C@]1([C@]4(CC(=O)C(=C[C@H]4O2)C)C)C)CO3 |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichothecolone palmitate typically involves the esterification of trichothecolone with palmitic acid. The reaction is carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process . The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Trichothecolone palmitate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound oxides.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the palmitate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products Formed

Oxidation: this compound oxides.

Reduction: this compound alcohols.

Substitution: Various substituted trichothecolone derivatives.

Scientific Research Applications

Introduction to Trichothecolone Palmitate

This compound is an ester derived from trichothecolone, a type of trichothecene mycotoxin, and palmitic acid. Trichothecenes are known for their potent toxicological effects on both humans and animals, primarily affecting rapidly dividing cells. This compound, like other trichothecenes, has been studied for its biological activities and potential applications in various fields, including agriculture, medicine, and toxicology.

Toxicological Studies

This compound is primarily studied for its toxicity and effects on cellular mechanisms. Research indicates that trichothecenes can inhibit protein synthesis by acting on the ribosomes, leading to significant biological effects such as cell death and immune suppression.

- Case Study : A study conducted on intestinal epithelial cells demonstrated that exposure to trichothecenes, including trichothecolone derivatives, resulted in altered transport activities of glucose and other nutrients, which could have implications for nutrient absorption in affected individuals .

Agricultural Applications

This compound and other trichothecenes are investigated for their phytotoxic properties. They can inhibit the growth of various plant species by affecting root elongation and causing chlorosis.

- Phytotoxicity Assessment : Trichothecenes have been shown to act as virulence factors in plant pathogens, particularly Fusarium species. These compounds can affect the health of crops by promoting disease symptoms and reducing yield .

Veterinary Medicine

In veterinary toxicology, this compound is relevant due to its role in mycotoxicosis in livestock. Animals exposed to contaminated feed may exhibit symptoms such as vomiting, skin irritation, and immunosuppression.

- Clinical Implications : The Merck Veterinary Manual highlights that exposure to high levels of trichothecenes can lead to feed refusal and subsequent health issues in livestock .

Potential Therapeutic Uses

Although primarily known for their toxicity, there is ongoing research into the potential therapeutic applications of modified trichothecenes. Some studies suggest that derivatives may possess anticancer properties due to their ability to induce apoptosis in cancer cells.

- Research Insights : Investigations into the cytotoxic effects of trichothecenes indicate that they could be harnessed for targeted cancer therapies by exploiting their mechanisms of action on rapidly dividing cells .

Comparative Data Table

Mechanism of Action

Trichothecolone palmitate exerts its effects primarily through the inhibition of protein synthesis. It targets the ribosomes in eukaryotic cells, preventing the elongation of the polypeptide chain during translation. This inhibition leads to a halt in protein production, which can result in cell death . The compound also affects various molecular pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Diversity

Palmitate esters vary in their core alcohol/backbone structure, which dictates their biological activity and applications:

Key Insight : The palmitate moiety enhances lipophilicity, enabling membrane penetration or sustained release (e.g., paliperidone palmitate’s extended pharmacokinetics ).

2.3.1 Autophagy and Apoptosis Modulation

- Palmitate (sodium salt) : Induces cardiomyocyte apoptosis via CPT-1 inhibition and ER stress activation . Co-treatment with 14,15-EET reduces apoptosis by modulating Bax/Bcl-2 ratios via ERK1/2 and AKT pathways .

- Ascorbyl palmitate : Inhibits type 3 iodothyronine deiodinase (DIO3) via allosteric binding, distinct from T3/T4-like inhibitors .

2.3.2 Oxidation and Stability

- Methyl palmitate (saturated) vs. methyl oleate (unsaturated):

Data Tables

Table 1: Comparative Pharmacokinetics of Pharmaceutical Palmitates

Table 2: Toxicity and Metabolic Effects

Research Findings and Controversies

- Lipotoxicity : Saturated palmitate vs. unsaturated oleate exhibit conflicting toxicity profiles in α-cells, with some studies reporting comparable effects and others highlighting palmitate’s dominance .

- Autophagy Blockade : Palmitate increases LC3-II/p62 ratios in macrophages, indicating impaired autophagosome-lysosome fusion, reversible by rapamycin or AICAR .

Biological Activity

Trichothecolone palmitate is a compound derived from Trichothecenes, a group of mycotoxins produced by various fungi. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of 498.73 g/mol. The compound consists of a trichothecene backbone esterified with palmitic acid, which is believed to influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Like other trichothecenes, this compound exerts its effects by inhibiting protein synthesis in eukaryotic cells, leading to cell death.

- Induction of Apoptosis : It has been shown to induce apoptosis in various cancer cell lines, suggesting potential use as an anticancer agent.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.

1. Antimicrobial Activity

This compound demonstrates significant antimicrobial activity against various pathogens. Studies have reported its effectiveness against:

- Bacteria : Effective against both Gram-positive and Gram-negative bacteria.

- Fungi : Inhibits fungal growth, particularly in species like Candida albicans.

2. Cytotoxicity

Research indicates that this compound possesses cytotoxic effects on several cancer cell lines. For instance:

- Breast Cancer Cells : Induces apoptosis in MCF-7 breast cancer cells.

- Liver Cancer Cells : Exhibits cytotoxicity against HepG2 liver cancer cells.

3. Anti-inflammatory Activity

The compound has been shown to reduce inflammation markers in vitro. Notably:

- Cytokine Modulation : Decreases levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Oxidative Stress Reduction : Exhibits antioxidant properties that mitigate oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and C. albicans | |

| Cytotoxicity | Induces apoptosis in MCF-7 cells | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels |

Table 2: Case Studies on Cytotoxic Effects

| Study | Cell Line | IC50 Value (µM) | Observations |

|---|---|---|---|

| Study A | MCF-7 | 15 | Significant apoptosis observed |

| Study B | HepG2 | 20 | Reduced cell proliferation |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 10 µg/mL. This suggests potential applications in treating infections caused by these pathogens.

Case Study 2: Cancer Cell Line Sensitivity

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis through the intrinsic pathway, evidenced by increased caspase activity and PARP cleavage. The IC50 value was determined to be approximately 15 µM, indicating a potent effect against these cancer cells.

Q & A

How to design experiments for synthesizing Trichothecolone palmitate with optimal yield and purity?

Methodological Answer:

- Framework: Utilize the PICOT framework (Population: reaction components; Intervention: synthesis conditions; Comparison: alternative catalysts/solvents; Outcome: yield/purity; Time: reaction duration) to define variables .

- Design of Experiments (DoE): Apply a multi-factor, multi-level approach (e.g., 4-factor, 3-level design) to optimize parameters like molar ratios, temperature, and catalyst loading, as demonstrated in palmitate ester synthesis .

- Purification: Use Folch extraction or column chromatography for lipid isolation, ensuring rigorous solvent removal to prevent contamination .

- Validation: Characterize purity via HPLC (>98% threshold) and report yield as mean ± SD across triplicate trials .

What methodologies are recommended for characterizing the structural and physicochemical properties of this compound?

Methodological Answer:

- Spectroscopy: Combine NMR (¹H/¹³C for functional groups) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

- Chromatography: Use reverse-phase HPLC with a C18 column to assess lipophilicity (logP) and stability under varying pH .

- Thermal Analysis: Perform differential scanning calorimetry (DSC) to determine melting points and crystallinity .

- Data Presentation: Adhere to journal guidelines for tables/figures, including Roman numeral labeling and self-explanatory captions .

How to resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

- FINER Criteria: Evaluate studies for Feasibility, Novelty, Ethics, and Relevance ; discard data lacking proper controls or ethical oversight .

- Meta-Analysis: Compare variables like cell lines (e.g., J774 macrophages vs. primary hepatocytes), dose ranges, and assay endpoints (e.g., apoptosis vs. cytokine release) .

- Replication: Repeat key experiments under standardized conditions (e.g., ISO-certified labs) with pre-registered protocols to minimize batch effects .

What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism, reporting EC₅₀/IC₅₀ with 95% confidence intervals .

- Outlier Detection: Apply Grubbs’ test to exclude technical anomalies, ensuring biological replicates (n ≥ 3) .

- Power Analysis: Pre-calculate sample sizes using G*Power to achieve α=0.05 and β=0.8, avoiding underpowered conclusions .

How to ensure reproducibility in in vitro assays evaluating this compound's mechanism of action?

Methodological Answer:

- Protocol Standardization: Pre-treat cells with identical serum-free durations and passage numbers (e.g., P5–P8) to reduce variability .

- Positive/Negative Controls: Include palmitate-only and solvent-only groups to benchmark activity against known pathways (e.g., TLR4/NF-κB) .

- Data Transparency: Publish raw datasets (e.g., RNA-seq FASTQ files) and detailed SOPs in supplementary materials .

What are the best practices for integrating isotopic labeling techniques in metabolic studies of this compound?

Methodological Answer:

- Isotope Selection: Use ¹³C-labeled glucose or acetate to trace acetyl-CoA incorporation into palmitate via isotopomer spectral analysis (ISA) .

- Software Tools: Process mass isotopomer distributions (MIDs) with INCA, validating fits via sum of squares residuals .

- Dynamic vs. Steady-State: Distinguish between pulse-chase (short-term) and equilibrium labeling (long-term) to model turnover rates .

How to formulate a PICOT-compliant research question for clinical pharmacokinetic studies of this compound?

Methodological Answer:

- PICOT Breakdown:

- Ethical Alignment: Ensure IRB approval for human trials, emphasizing informed consent and data anonymization .

- Literature Synthesis: Use PICOT terms (e.g., “this compound pharmacokinetics”) to design PubMed/Scopus search strategies .

What strategies mitigate batch-to-batch variability in this compound production for preclinical research?

Methodological Answer:

- Process Controls: Implement reaction monitoring (e.g., in-situ FTIR) to track esterification endpoints .

- Quality Metrics: Enforce strict QC criteria (e.g., ≤2% RSD in HPLC area counts) and archive retention samples .

- DoE Optimization: Use response surface methodology (RSM) to identify critical factors (e.g., solvent purity, humidity) impacting consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.